molecular formula C18H22N2O7 B12923587 Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- CAS No. 40713-22-2

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-

Cat. No.: B12923587
CAS No.: 40713-22-2
M. Wt: 378.4 g/mol
InChI Key: WDHVOCMAKMILAZ-UHFFFAOYSA-N
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Description

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- is a complex organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of a benzofuran moiety substituted with ethoxy, methyl, and nitro groups, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzofuran derivative with morpholine under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups .

Scientific Research Applications

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the benzofuran moiety may interact with aromatic binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives with different substituents on the benzofuran ring, such as:

  • Morpholine, 4-((6,7-dimethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
  • Morpholine, 4-((6,7-diethoxy-3-methyl-5-amino-2-benzofuranyl)carbonyl)-

Uniqueness

The uniqueness of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitro groups on the benzofuran ring, along with the morpholine moiety, makes it a versatile compound for various applications .

Biological Activity

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

  • Chemical Name : Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
  • CAS Number : 40713-22-2
  • Molecular Formula : C18H22N2O7
  • Molecular Weight : 378.42 g/mol

This compound belongs to the morpholine class and features a benzofuran moiety with various substitutions that may influence its biological activity.

The biological activity of morpholine derivatives often involves interactions with various molecular targets, including receptors and enzymes. The presence of the nitro group in this compound suggests potential redox activity, while the benzofuran structure may facilitate interactions with aromatic binding sites on target proteins.

Key Mechanisms Identified:

  • Receptor Modulation : Morpholine derivatives have been shown to modulate receptors involved in mood disorders and pain management.
  • Enzyme Inhibition : They exhibit inhibitory effects on enzymes linked to neurodegenerative diseases and cancer.
  • Blood-Brain Barrier Penetration : The morpholine ring enhances the ability of compounds to cross the blood-brain barrier (BBB), making them suitable for central nervous system applications .

Biological Activity Data

A summary of biological activities observed in studies involving morpholine derivatives is presented in the table below:

Activity Type Target Effect Reference
Receptor ModulationCannabinoid ReceptorsAgonistic/Antagonistic Activity
Enzyme InhibitionBACE-1Inhibition of amyloid precursor protein cleavage
Neuroprotective ActivityCNS Tumor EnzymesReduced tumor growth in murine models
Toxicity AssessmentRodent ModelsLD50 = 1500 mg/kg

Study 1: CNS Drug Discovery

A study published in PMC highlighted the role of morpholine derivatives in drug discovery for CNS disorders. It was found that compounds containing a morpholine scaffold could effectively inhibit enzymes associated with Alzheimer's disease. The study emphasized the importance of structural modifications to enhance bioactivity and selectivity towards targets involved in neurodegeneration .

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of morpholine derivatives. The results demonstrated that specific compounds could inhibit key enzymes involved in tumor progression, showing promise as potential therapeutic agents for cancer treatment .

Properties

CAS No.

40713-22-2

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

(6,7-diethoxy-3-methyl-5-nitro-1-benzofuran-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C18H22N2O7/c1-4-25-16-13(20(22)23)10-12-11(3)14(27-15(12)17(16)26-5-2)18(21)19-6-8-24-9-7-19/h10H,4-9H2,1-3H3

InChI Key

WDHVOCMAKMILAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C(OC2=C1OCC)C(=O)N3CCOCC3)C)[N+](=O)[O-]

Origin of Product

United States

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